Superior REV-ERB Binding Affinity: Head-to-Head Radioligand Competition Assay (Kᵢ Comparison)
In a direct radioligand binding competition assay using ³H-STL1267, STL1267 displayed substantially higher affinity for both REV-ERB isoforms compared to the first-generation agonist SR9009 [1]. The quantified difference represents a 2.7-fold improvement for REV-ERBα and a 26.0-fold improvement for REV-ERBβ, establishing STL1267 as the superior ligand for achieving full receptor occupancy, particularly for the β isoform [1].
| Evidence Dimension | Binding Affinity (Inhibition Constant, Kᵢ) |
|---|---|
| Target Compound Data | REV-ERBα: 253 ± 30 nM; REV-ERBβ: 98 ± 14 nM |
| Comparator Or Baseline | SR9009: REV-ERBα: 692 ± 209 nM; REV-ERBβ: 2546 ± 127 nM |
| Quantified Difference | REV-ERBα: 2.7-fold lower Kᵢ; REV-ERBβ: 26.0-fold lower Kᵢ |
| Conditions | Scintillation proximity assay (SPA) using ³H-STL1267 as radioligand; recombinant REV-ERB LBD proteins |
Why This Matters
Higher affinity ensures robust target engagement at lower concentrations, minimizing potential off-target interactions and enabling more confident interpretation of REV-ERB-mediated phenotypes.
- [1] Development of radioligand binding assays for REV-ERBα and REV-ERBβ. Analytical Biochemistry. (Data aggregated via Prophy.ai). View Source
